2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts and reagents to ensure high yields and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, such as the gold-catalyzed hydration of alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyridines, while oxidation or reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:
Biology: It can be used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoroethyl group, making it less stable and less bioavailable.
6-(2,2,2-Trifluoroethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-(Bromomethyl)-6-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes the compound versatile and valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-7-3-1-2-6(13-7)4-8(10,11)12/h1-3H,4-5H2 |
InChI Key |
MIVNXZDVURYTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CC(F)(F)F |
Origin of Product |
United States |
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